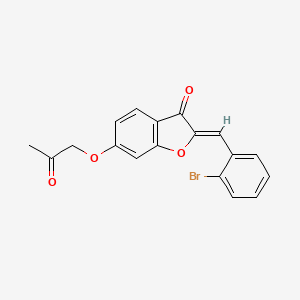
2-bromo-N-(2-ethoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(2-ethoxyphenyl)propanamide is an organic compound with the molecular formula C11H14BrNO2. It is a brominated derivative of N-(2-ethoxyphenyl)propanamide and is of interest in various fields, including pharmaceuticals, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-ethoxyphenyl)propanamide typically involves the bromination of N-(2-ethoxyphenyl)propanamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
-
Bromination with Bromine
Reagents: Bromine (Br2), N-(2-ethoxyphenyl)propanamide
Solvent: Dichloromethane (CH2Cl2)
Conditions: Room temperature, stirring
-
Bromination with N-bromosuccinimide
Reagents: N-bromosuccinimide (NBS), N-(2-ethoxyphenyl)propanamide
Solvent: Acetonitrile (CH3CN)
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, continuous stirring, and the use of catalysts to enhance the reaction rate. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-N-(2-ethoxyphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of N-(2-ethoxyphenyl)propanamide derivatives with different functional groups.
Reduction: Formation of N-(2-ethoxyphenyl)propanamide or 2-ethoxyphenylpropanol.
Oxidation: Formation of 2-ethoxybenzoic acid or other oxidized products.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(2-ethoxyphenyl)propanamide has several scientific research applications:
Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Organometallics: Employed in the preparation of organometallic complexes for catalysis and material science.
Materials Chemistry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(2-ethoxyphenyl)propanamide involves its interaction with specific molecular targets, depending on the context of its use. For example, in pharmaceutical applications, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-bromo-N-(4-ethoxyphenyl)propanamide: Similar structure but with the ethoxy group at the para position.
2-bromo-N-(2-methoxyphenyl)propanamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-chloro-N-(2-ethoxyphenyl)propanamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-bromo-N-(2-ethoxyphenyl)propanamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical reactions. The presence of the bromine atom and the ethoxy group at the ortho position provides distinct electronic and steric effects, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
2-bromo-N-(2-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-15-10-7-5-4-6-9(10)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTFDMRBQXQXSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2387686.png)





![[(2-Chloro-4-fluorobenzoyl)amino]acetic acid](/img/structure/B2387697.png)
![5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide](/img/structure/B2387698.png)
![2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide](/img/structure/B2387699.png)



